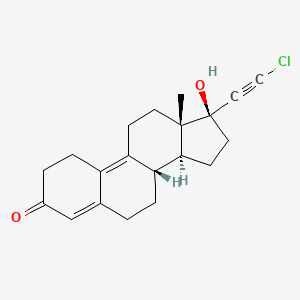

Ethynerone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éthynerone, également connue sous le nom de 17α-(2-chloroéthynyl)estra-4,9-diène-17β-ol-3-one, est une progestine stéroïdienne appartenant au groupe de la 19-nortestostérone. Elle a été signalée pour la première fois en 1961 mais n'a jamais été commercialisée. Sous le nom de code de développement MK-665, elle a été étudiée en association avec le méstranol comme contraceptif oral .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'éthynerone implique la chloroéthynylation de la noréthistérone. Le procédé comprend généralement la réaction de la noréthistérone avec l'acétylène en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) et d'une base telle que le carbonate de potassium (K2CO3). La réaction est effectuée sous atmosphère inerte, généralement l'azote, et à des températures élevées .

Méthodes de production industrielle

Les méthodes de production industrielle de l'éthynerone ne sont pas bien documentées en raison de son arrêt du développement clinique. La voie de synthèse mentionnée ci-dessus peut être mise à l'échelle pour des fins industrielles avec des modifications appropriées des conditions de réaction et de l'équipement pour garantir la sécurité et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L'éthynerone subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'éthynerone peut être oxydée pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'éthynerone en ses alcools ou alcanes correspondants.

Substitution : Les réactions d'halogénation peuvent introduire des atomes d'halogène dans la molécule d'éthynerone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : L'halogénation peut être réalisée à l'aide de réactifs tels que le chlore (Cl2) ou le brome (Br2).

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et halogénés de l'éthynerone, selon les réactifs et les conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : Comme intermédiaire de synthèse dans la préparation d'autres composés stéroïdiens.

Biologie : Étudiée pour ses effets sur les systèmes reproducteurs des mammifères.

Médecine : Initialement étudiée comme composant des contraceptifs oraux en association avec le méstranol.

Industrie : Applications potentielles dans la synthèse d'autres composés pharmaceutiques.

Mécanisme d'action

L'éthynerone exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Cette liaison active le récepteur, ce qui entraîne des changements dans l'expression des gènes qui aboutissent aux effets physiologiques souhaités. Les cibles moléculaires comprennent divers gènes impliqués dans la régulation du cycle menstruel et des fonctions de reproduction .

Applications De Recherche Scientifique

Chemistry: As a synthetic intermediate in the preparation of other steroidal compounds.

Biology: Investigated for its effects on mammalian reproductive systems.

Medicine: Initially studied as a component of oral contraceptives in combination with mestranol.

Industry: Potential applications in the synthesis of other pharmaceutical compounds.

Mécanisme D'action

Ethynerone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that result in the desired physiological effects. The molecular targets include various genes involved in the regulation of the menstrual cycle and reproductive functions .

Comparaison Avec Des Composés Similaires

L'éthynerone est similaire à d'autres progestines stéroïdiennes telles que :

- Noréthistérone

- Norgestrel

- Acétate de chlormadinone

- Acétate de médroxyprogestérone

Unicité

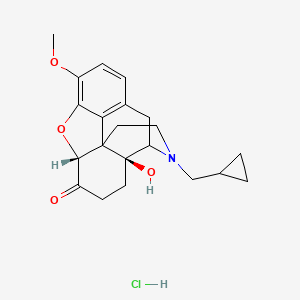

L'éthynerone est unique en raison de son groupe chloroéthynyle, qui la distingue des autres progestines. Cette caractéristique structurale contribue à son affinité de liaison spécifique et à son activité au niveau des récepteurs de la progestérone .

Propriétés

| 3124-93-4 | |

Formule moléculaire |

C20H23ClO2 |

Poids moléculaire |

330.8 g/mol |

Nom IUPAC |

(8S,13S,14S,17S)-17-(2-chloroethynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H23ClO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-9H2,1H3/t17-,18+,19+,20-/m1/s1 |

Clé InChI |

KEOBKPHJNAILCW-FUMNGEBKSA-N |

SMILES isomérique |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCl)O |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |

SMILES canonique |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCl)O |

| 3124-93-4 | |

Synonymes |

17-alpha-chloroethynyl-19-nor-4,9-androstadien-17-beta-ol-3-one 19-nor-17-alpha-pregna-4,9-dien-20-yn-3-one, 21-chloro-17-hydroxy- ethynerone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)

![2-(2-{2-[5-Amino-2-(3-methoxy-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester](/img/structure/B1244485.png)

![2-(3,4-dichlorophenyl)-1-[2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1244487.png)